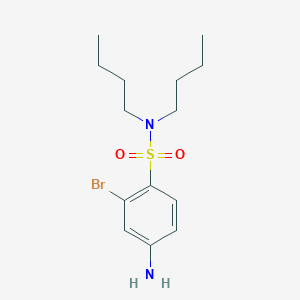
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a bromine atom and an amino group attached to a benzene ring, along with two butyl groups attached to the sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-bromo-N,N-dibutylbenzenesulfonamide typically involves the following steps:
Amination: The amino group can be introduced via nucleophilic substitution, where an amine (NH3) reacts with the brominated benzene derivative.
Sulfonamide Formation: The final step involves the reaction of the aminobromobenzene with dibutylamine and a sulfonyl chloride (e.g., benzenesulfonyl chloride) to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl (OH) or alkoxy (OR) groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium alkoxides (NaOR) are commonly used.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dehalogenated derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-2-bromo-N,N-dibutylbenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-bromobenzenesulfonamide: Lacks the dibutyl groups, making it less lipophilic.
N,N-dibutylbenzenesulfonamide: Lacks the amino and bromine groups, affecting its reactivity and biological activity.
4-amino-2-chloro-N,N-dibutylbenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and potency.
Uniqueness
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide is unique due to the presence of both the bromine atom and the dibutyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H23BrN2O2S |
|---|---|
Molecular Weight |
363.32 g/mol |
IUPAC Name |
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide |
InChI |
InChI=1S/C14H23BrN2O2S/c1-3-5-9-17(10-6-4-2)20(18,19)14-8-7-12(16)11-13(14)15/h7-8,11H,3-6,9-10,16H2,1-2H3 |
InChI Key |
MOAAZHXFKWQGQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=C(C=C(C=C1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















